molecular formula C16H13ClFN3S B5762978 3-[(4-chlorobenzyl)thio]-5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole

3-[(4-chlorobenzyl)thio]-5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole

Cat. No. B5762978
M. Wt: 333.8 g/mol
InChI Key: RENCUPQIPLETEZ-UHFFFAOYSA-N
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Description

3-[(4-chlorobenzyl)thio]-5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of 1,2,4-triazoles, which have been extensively studied for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of 3-[(4-chlorobenzyl)thio]-5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole is not fully understood. However, studies have suggested that this compound may inhibit the activity of fungal and tumor-specific enzymes, such as lanosterol 14α-demethylase and topoisomerase II, respectively.
Biochemical and Physiological Effects:
Studies have shown that 3-[(4-chlorobenzyl)thio]-5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole exhibits low toxicity towards normal human cells, indicating its potential as a safe and effective therapeutic agent. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, suggesting its potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[(4-chlorobenzyl)thio]-5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole is its potent antifungal and antitumor activity. Additionally, this compound exhibits low toxicity towards normal human cells, making it a potentially safe and effective therapeutic agent. However, one limitation of this compound is its poor solubility in water, which may limit its bioavailability and effectiveness in vivo.

Future Directions

Future research on 3-[(4-chlorobenzyl)thio]-5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole could focus on the development of novel drug delivery systems to improve its solubility and bioavailability. Additionally, further studies could investigate the potential of this compound as an antifungal and anticancer agent in vivo, as well as its potential for the treatment of other diseases. Finally, studies could also focus on the optimization of the synthesis method to improve the yield and purity of the final product.

Synthesis Methods

The synthesis of 3-[(4-chlorobenzyl)thio]-5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole involves the reaction of 4-chlorobenzyl chloride with potassium thioacetate in the presence of an organic base, followed by the reaction of the resulting thioester with 4-fluorophenyl hydrazine and acetic anhydride. The final product is obtained by the cyclization of the intermediate compound with methyl isocyanate. This process yields a white crystalline solid with a melting point of 189-191°C.

Scientific Research Applications

3-[(4-chlorobenzyl)thio]-5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole has been studied extensively for its potential as an antifungal and antitumor agent. In vitro studies have shown that this compound exhibits potent antifungal activity against various strains of Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. Additionally, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.

properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-5-(4-fluorophenyl)-4-methyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN3S/c1-21-15(12-4-8-14(18)9-5-12)19-20-16(21)22-10-11-2-6-13(17)7-3-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RENCUPQIPLETEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-chlorobenzyl)sulfanyl]-5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole

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